![molecular formula C17H21N5O8S B2960848 Ethyl 2-(2-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)thiazol-4-yl)acetate oxalate CAS No. 1351620-67-1](/img/structure/B2960848.png)
Ethyl 2-(2-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)thiazol-4-yl)acetate oxalate
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
The compound is part of a broader class of chemicals involved in the synthesis of heteroatom-activated beta-lactam antibiotics, showing significant activity predominantly against Gram-negative bacteria due to their unique structural features (S. Woulfe & M. Miller, 1985). This synthesis pathway highlights the compound's role in creating new antibiotics with potential applications in treating bacterial infections resistant to conventional treatments.
Biological Activities and Applications
Researchers have synthesized and evaluated a series of S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol for enzyme inhibition and cytotoxic behavior, with some compounds exhibiting potent anti-diabetic potential via in vitro inhibition of α-glucosidase enzyme. These findings suggest the compound's relevance in developing new anti-diabetic agents (Muhammad Athar Abbasi et al., 2020).
Antimicrobial and Antifungal Activities
A new series of heterocyclic derivatives, including the compound , have been synthesized and shown to possess in vitro antimicrobial and antifungal activities, indicating their potential as new therapeutic agents for treating various infections (Daniel Szulczyk et al., 2017).
Structural and Synthetic Studies
The compound's structure and reactivity have been extensively studied, with research focused on its synthesis and characterization. These studies provide insights into the compound's chemical behavior and potential applications in designing more effective pharmaceutical agents (Zhengyi Li et al., 2015).
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities , suggesting that this compound may interact with multiple targets.
Mode of Action
Oximes, for instance, are formed in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Given the diverse biological activities associated with thiazole-containing compounds , it is likely that multiple pathways are affected.
Result of Action
Compounds with a thiazole ring have been associated with a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
properties
IUPAC Name |
ethyl 2-[2-[[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O4S.C2H2O4/c1-3-23-13(22)4-11-8-25-15(17-11)18-12(21)7-20-5-10(6-20)14-16-9(2)19-24-14;3-1(4)2(5)6/h8,10H,3-7H2,1-2H3,(H,17,18,21);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVQQXRALKXMIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CN2CC(C2)C3=NC(=NO3)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)thiazol-4-yl)acetate oxalate |
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